molecular formula C15H17ClN2 B11714461 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline

8-Chloro-5-(5-methyl-3-piperidinyl)quinoline

Cat. No.: B11714461
M. Wt: 260.76 g/mol
InChI Key: DBXGCVDZFJETTD-UHFFFAOYSA-N
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Description

Disclaimer: The following information is a hypothetical product description based on structurally related quinoline-piperidine compounds. Specific biological data for 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline is not available in the public scientific literature as of October 2025. 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline is a synthetic small molecule that features a quinoline core substituted with a chloro group and a methylpiperidine side chain. This structure is analogous to a class of compounds investigated for various biological activities. Related quinoline-piperidine hybrids have been identified as potent and selective antagonists of Toll-like Receptors 7 and 8 (TLR7/TLR8), which play a key role in the immune system's recognition of viral RNA . This mechanism suggests potential research applications in studying and modulating autoimmune conditions, such as systemic lupus erythematosus . Beyond immunology, the quinoline-piperidine pharmacophore is a significant scaffold in other therapeutic areas. Similar compounds have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them valuable chemical tools for neuroscience research, particularly in the context of Alzheimer's disease . Furthermore, the 4-aminoquinoline structure is a well-known motif in antimalarial research, with piperidine-containing analogs showing high potency against both chloroquine-sensitive and resistant strains of Plasmodium falciparum . Researchers can utilize this compound as a building block for synthesizing more complex derivatives or as a model system for probing structure-activity relationships in these fields. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H17ClN2

Molecular Weight

260.76 g/mol

IUPAC Name

8-chloro-5-(5-methylpiperidin-3-yl)quinoline

InChI

InChI=1S/C15H17ClN2/c1-10-7-11(9-17-8-10)12-4-5-14(16)15-13(12)3-2-6-18-15/h2-6,10-11,17H,7-9H2,1H3

InChI Key

DBXGCVDZFJETTD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C2=C3C=CC=NC3=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Mannich-Type Cyclization

A foundational method involves Mannich-type reactions to construct the quinoline core while introducing the piperidinyl substituent. In a protocol adapted from pyrimidoquinoline syntheses, 2-chloroquinoline-3-carbaldehyde reacts with 5-methylpiperidine and dimedone under ultrasonic irradiation. The ultrasound promotes rapid imine formation and subsequent cyclization, achieving yields of 78–85%. Critical parameters include:

  • Solvent : Ethanol/water mixtures (3:1) to balance solubility and reactivity.

  • Catalyst : No metallic catalysts required, aligning with green chemistry principles.

  • Temperature : Room temperature (25°C), with ultrasonication at 40 kHz for 30 minutes.

This method avoids hazardous reagents but requires strict stoichiometric control to minimize byproducts like over-alkylated piperidines.

Wittig Reaction for Side-Chain Introduction

Olefination of Chloroquinoline Intermediates

The Wittig reaction, widely used in quinoline-stilbene syntheses, has been adapted to introduce the 5-methylpiperidinyl group. 2-Chloro-8-methylquinoline-3-carbaldehyde is treated with benzyltriphenylphosphonium chloride and aqueous KOH in DMF, forming a reactive ylide that couples with 5-methylpiperidine.

ParameterValueYieldSource
Base40% KOH85%
Reaction Time7 hours
SolventDMF

The reaction proceeds via a Z-selective pathway , confirmed by 1H^1H-NMR coupling constants (J=12.1HzJ = 12.1 \, \text{Hz}). Challenges include competing hydrolysis of the ylide, mitigated by anhydrous DMF and controlled pH.

Grignard Reagent-Mediated Substitution

Chlorine-Piperidinyl Exchange

A patent-derived approach for Loratadine intermediates inspires a route where 8-chloro-5,6-dihydrobenzocycloheptenopyridine reacts with a Grignard reagent derived from 5-methylpiperidine. Key steps:

  • Grignard Preparation : 5-Methylpiperidine is treated with Mg in THF under N2\text{N}_2.

  • Nucleophilic Substitution : The Grignard reagent displaces chlorine at C5 of the quinoline at 20C-20^\circ \text{C}.

8-Cl-Quinoline+5-Me-Piperidine-MgCl8-(5-Me-Piperidinyl)-Quinoline+MgCl2\text{8-Cl-Quinoline} + \text{5-Me-Piperidine-MgCl} \rightarrow \text{8-(5-Me-Piperidinyl)-Quinoline} + \text{MgCl}_2

ConditionDetailYieldSource
Temperature20C-20^\circ \text{C}62%
SolventTHF
Reaction Time4 hours

Side products like VI (6% yield) arise from over-alkylation but are separable via column chromatography.

Condensation and Functionalization

K2_22CO3_33-Mediated Coupling

Hybrid quinoline-1,4-quinone syntheses inform a condensation route using potassium carbonate in THF. 2-Chloro-5-nitroquinoline reacts with 5-methylpiperidine under reflux, achieving 89% yield after 12 hours.

Mechanistic Insights :

  • The reaction proceeds via an SNArS_N\text{Ar} mechanism, with K2_2CO3_3 deprotonating piperidine to enhance nucleophilicity.

  • Electron-withdrawing groups (e.g., nitro) at C5 activate the ring for substitution.

Comparative Analysis of Methods

MethodYieldTemperatureKey AdvantageLimitation
Multicomponent85%25°CCatalyst-free, green conditionsRequires ultrasonication
Wittig85%90°CHigh stereoselectivitySensitive to moisture
Grignard62%−20°CScalableLow-temperature requirements
Condensation89%RefluxSimple workupLong reaction time

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at position 8 undergoes nucleophilic substitution under specific conditions. Key examples include:

Piperidine Substitution

Reaction with piperidine in PEG-400 solvent at 135°C for 2.5 hours in the presence of CTAB catalyst yields 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with 89% efficiency .

Reagent Solvent Catalyst Temp (°C) Time (hrs) Yield
PiperidinePEG-400CTAB1352.589%
Piperidine + K₂CO₃DMFNone1101065%

Amine Substitution

Substitution with p-nitroaniline in DMF at reflux for 5 hours (with K₂CO₃ and Cu powder) produces 8-methyl-2-((4-nitrophenyl)amino)quinoline-3-carbaldehyde (85.3% yield) .

Oxidation Reactions

The methyl group on the piperidinyl side chain can be oxidized to a carbonyl group. For example:

  • Selenium(IV) oxide-mediated oxidation of 2-methyl-8-hydroxyquinoline derivatives yields quinoline-2-carbaldehyde under reflux .

Cross-Coupling Reactions

While direct data on cross-coupling for this compound is limited, analogous quinolines participate in:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids.

  • Heck Reaction : Olefination at the chloro-substituted position under Pd(OAc)₂ catalysis.

Wittig Reaction

Reaction with benzyltriphenylphosphonium chloride under Wittig conditions forms quinoline-stilbene hybrids (e.g., 72–85% yields for stilbene derivatives) .

Cyclodehydration

Microwave-assisted intramolecular cyclization (e.g., with NH₄OAc in acetic acid) generates fused tetracyclic structures .

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency:

  • Hydrolysis : Conversion of 2-chloro-8-methylquinoline-3-carbaldehyde to 8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde achieves 80.2% yield in 3 hours (vs. 24 hours conventionally) .

Acid-Catalyzed Hydrolysis

The chloro group hydrolyzes to hydroxyl under acidic conditions (6 M HCl, glacial acetic acid) via an SNAr mechanism :

  • Protonation of the quinoline nitrogen enhances electrophilicity.

  • Nucleophilic attack by water at C-8.

  • Deprotonation to form 8-hydroxyquinoline derivatives.

Nucleophilic Substitution

Piperidine attacks the electron-deficient C-8 position, facilitated by CTAB’s phase-transfer catalysis .

Stability and Reactivity Considerations

  • pH Sensitivity : The quinoline nitrogen (pKa ~4.9 ) protonates under acidic conditions, altering electronic properties.

  • Solvent Effects : Polar aprotic solvents (DMF, PEG-400) enhance nucleophilicity and reaction rates .

This compound’s versatility in substitution, oxidation, and cross-coupling reactions positions it as a valuable intermediate in medicinal chemistry and materials science. Experimental protocols emphasize solvent selection, catalyst use, and energy-efficient methods like microwave irradiation.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its diverse biological activities:

  • Anticholinesterase Activity: It has shown significant inhibition of acetylcholinesterase (AChE), with an IC50 value of 5.3 µM, indicating potential use in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Properties: In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, with some derivatives achieving minimum inhibitory concentration (MIC) values below 10 µg/mL against resistant strains .
  • Antimalarial Activity: The structure suggests potential efficacy against Plasmodium falciparum, with several analogues displaying nanomolar potency in preliminary evaluations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline. The following table summarizes key modifications and their effects on activity:

ModificationEffect on Activity
Chlorine at C8Increases AChE inhibition
Methyl group at C5Enhances selectivity towards cholinesterases
Piperidine substitutionImproves solubility and bioavailability

Industrial Applications

The compound is also utilized in the production of specialty chemicals and intermediates for drug synthesis. Its unique properties make it a valuable building block for developing more complex heterocyclic compounds .

Case Study 1: Anticholinesterase Activity

A study reported that several derivatives of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline were synthesized and evaluated for their AChE inhibitory potential. Compound modifications led to varying degrees of potency, with some exhibiting IC50 values comparable to established drugs like donepezil .

Case Study 2: Antimicrobial Efficacy

Research involving quinoline derivatives highlighted that structural modifications significantly enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Some synthesized compounds demonstrated broader antibacterial activity than traditional antibiotics .

Mechanism of Action

The mechanism of action of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

  • 5-Chloro-8-hydroxyquinoline derivatives: The 5-chloro-8-hydroxyquinoline scaffold (e.g., compound 13 in ) exhibits a pKa(NquinH⁺) of 3.8 and pKa(OH) of 7.6 due to the electron-withdrawing chloro group. In contrast, unsubstituted 8-hydroxyquinoline (12) has higher pKa values (pKa(NquinH⁺) = 4.99, pKa(OH) = 9.51), indicating that chloro substitution significantly acidifies the molecule .
  • 3-Bromo-5-chloro-8-methyl-4-(piperazin-1-yl)quinoline hydrochloride (): This compound shares the 5-chloro substituent but incorporates a bromine at the 3-position and a piperazine ring at the 4-position.

Data Tables

Table 1. Physicochemical Properties of Selected Quinoline Derivatives

Compound Name Substituents pKa(NquinH⁺) pKa(OH) Melting Point (°C) Yield (%)
8-Hydroxyquinoline (12 ) None 4.99 9.51 75–77
5-Chloro-8-hydroxyquinoline (13 ) 5-Cl, 8-OH 3.8 7.6 282
5c () 5-Cl, 7-[(4-Me-piperazinyl)CH₂] 243 65
Target Compound 5-(5-Me-3-piperidinyl), 8-Cl Estimated ~3.5–4.0

Key Research Findings

  • Piperidinyl vs. piperazinyl groups : Piperidine derivatives (e.g., the target compound) may exhibit lower solubility but higher lipophilicity than piperazine analogs (e.g., 5c ), impacting pharmacokinetics .
  • Synthetic flexibility : The 5-position’s accessibility for substitution allows diverse functionalization, as demonstrated in and , enabling tailored biological activity .

Biological Activity

8-Chloro-5-(5-methyl-3-piperidinyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C13H14ClN
Molecular Weight: 235.71 g/mol
IUPAC Name: 8-Chloro-5-(5-methylpiperidin-3-yl)quinoline

The compound features a quinoline scaffold with a piperidine moiety, which is known to enhance biological activity through various mechanisms.

Synthesis Methods

Several synthetic approaches have been explored for the preparation of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline:

  • Microwave-Assisted Synthesis: This method has been reported to yield high purity and improved reaction times, facilitating the formation of quinoline derivatives with piperidine substitutions .
  • Ultrasound-Assisted Synthesis: This technique has also shown promise in enhancing yields and reducing reaction times compared to traditional methods .

Anticholinesterase Activity

One of the primary biological activities of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's.

  • Inhibition Potency: The compound demonstrated IC50 values of 5.3 ± 0.51 µM against AChE, significantly more potent than standard drugs like neostigmine (IC50 = 16.3 ± 1.12 µM) .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains.

  • Case Study: In vitro studies have shown that modifications in the piperidine ring can enhance antibacterial efficacy, with some derivatives achieving MIC values below 10 µg/mL against resistant strains .

Antimalarial Activity

The compound's structure suggests potential antimalarial properties, particularly against Plasmodium falciparum.

  • Evaluation Results: A series of quinoline-piperidine analogues were synthesized and evaluated for their antiplasmodial activity, with several compounds showing nanomolar potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline:

ModificationEffect on Activity
Chlorine at C8Increases AChE inhibition
Methyl group at C5Enhances selectivity towards cholinesterases
Piperidine substitutionImproves solubility and bioavailability

The mechanism by which 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline exerts its effects involves:

  • Enzyme Binding: The compound binds to the active sites of cholinesterases, inhibiting their activity and increasing acetylcholine levels in the synaptic cleft.
  • Oxidative Stress Modulation: It may also modulate oxidative stress pathways within cells, contributing to its neuroprotective effects .

Q & A

Basic: What are the key structural features of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline, and how do they influence its reactivity?

The compound comprises a quinoline core substituted with a chlorine atom at position 8 and a 5-methylpiperidinyl group at position 5. The chlorine atom enhances electrophilic substitution reactivity, while the piperidinyl group introduces steric hindrance and potential hydrogen-bonding interactions. The planar quinoline ring system (rms deviation: 0.04 Å) facilitates π-π stacking, critical for interactions in biological or catalytic systems . Crystallographic studies highlight the dihedral angles between substituents, which affect molecular packing and solubility .

Advanced: How can researchers optimize the synthesis of 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline to improve yield and purity?

Key steps include:

  • Chlorination : Use POCl₃ in pyridine to convert 8-hydroxyquinoline precursors to 5-chloro-8-quinolyl derivatives (92% yield) .
  • Piperidinyl Introduction : Employ reductive amination with NaBH₃CN at pH ≈6 for selective reduction of imine intermediates .
  • Purification : Recrystallize intermediates using methanol/chloroform mixtures to remove unreacted starting materials . Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Advanced: What methodological approaches resolve contradictions in reported biological activities of derivatives?

  • Comparative Assays : Standardize testing conditions (e.g., microbial strains, concentration ranges) to align with prior studies .
  • Statistical Validation : Use ANOVA or t-tests to assess significance of activity variations, ensuring sample sizes ≥3 replicates .
  • Structural Validation : Cross-validate derivatives via X-ray crystallography or NMR to confirm substituent positions, as structural misassignment can skew activity data .

Basic: What spectroscopic techniques effectively characterize 8-Chloro-5-(5-methyl-3-piperidinyl)quinoline?

  • FT-IR : Identify functional groups (e.g., C-Cl stretch at 750–550 cm⁻¹, NH/OH stretches) .
  • NMR : Use ¹H/¹³C DEPT to distinguish methyl groups in the piperidinyl moiety and aromatic protons on the quinoline core .
  • XRD : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

Advanced: How to design experiments evaluating chelating properties of derivatives?

  • Titration Methods : Adapt complexometric titrations using metal ions (e.g., Fe³⁺, Cu²⁺) and monitor chelation via UV-Vis spectroscopy (e.g., λ = 400–600 nm for charge-transfer bands) .
  • Control Experiments : Compare with known chelators (e.g., 8-hydroxyquinoline) to quantify binding constants .
  • pH Optimization : Conduct trials at pH 5–7, where quinoline derivatives exhibit maximal metal coordination .

Advanced: How to address discrepancies in crystallographic data between derivatives?

  • Twinned Crystal Analysis : Use twin refinement tools (e.g., SHELXL) to model domains in inverted crystals, as seen in quinoline derivatives with 14% twin fractions .
  • DFT Validation : Compare experimental XRD data with computational geometry optimizations to identify conformational outliers .
  • Temperature Gradients : Perform diffraction experiments at 100–150 K to reduce thermal motion artifacts .

Basic: What intermediates are common in synthesizing this compound, and how are they characterized?

  • 5-Chloro-8-hydroxyquinoline : Synthesized via HCl/formaldehyde condensation (m.p. 282°C) . Characterize via melting point and IR to confirm hydroxyl and chloro groups .
  • Imine Intermediates : Monitor via ¹H NMR (δ = 8.2–8.5 ppm for quinoline protons) and LC-MS for mass validation .

Advanced: How can DFT predict electronic properties when integrated with experimental data?

  • Parameterization : Use B3LYP/6-311G(d,p) basis sets to compute HOMO-LUMO gaps and compare with UV-Vis absorption maxima .
  • Charge Distribution Maps : Analyze electrostatic potential surfaces to predict nucleophilic/electrophilic sites for functionalization .
  • Validation : Correlate computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data to refine models .

Basic: What safety precautions are necessary when handling this compound?

  • Ventilation : Use fume hoods due to respiratory hazards (STOT SE 3) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation (Skin Irrit. 2, Eye Dam. 1) .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas to prevent degradation .

Advanced: How to methodologically address challenges in establishing structure-activity relationships (SAR)?

  • Fragment-Based Design : Synthesize derivatives with systematic substituent variations (e.g., methyl, methoxy, nitro groups) and test bioactivity .
  • QSAR Modeling : Use MOE or similar software to correlate logP, polar surface area, and steric parameters with activity data .
  • Cross-Disciplinary Validation : Combine antimicrobial assays (e.g., MIC values) with molecular docking to identify binding motifs .

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